Enhanced Steric Bulk at the Vinyl Terminus vs. Unsubstituted Vinyl Sulfoxide
The presence of the 3,3-dimethylbut-1-en-1-yl group introduces significant steric bulk (tert-butyl effect) at the vinyl terminus compared to unsubstituted vinyl sulfoxides such as (R)-2-(vinylsulfinyl)furan [1]. In the broader class of vinyl sulfoxides, tert-butyl-substituted variants have been reported to provide improved stereocontrol over their p-tolyl analogues in nucleophilic epoxidation reactions, with the steric bulk of the tert-butyl group restricting conformational flexibility and enhancing π-facial discrimination [2]. While direct head-to-head data for this specific compound are not available in open literature, the class-level trend is that bulky alkyl substituents on the vinyl sulfoxide improve diastereoselectivity by biasing the reactive conformation toward the s-trans geometry .
| Evidence Dimension | Steric bulk at vinyl terminus (approximated by conformational analysis) |
|---|---|
| Target Compound Data | tert-Butyl group (3,3-dimethylbut-1-en-1-yl) providing high steric demand; exact diastereomeric ratio data not publicly available for this specific compound |
| Comparator Or Baseline | (R)-2-(Vinylsulfinyl)furan (CAS 646516-48-5): minimal steric bulk at vinyl terminus; known to undergo Diels-Alder cycloadditions with furan in the presence of Lewis acids but with moderate diastereoselectivity unless further substituted [1] |
| Quantified Difference | Qualitative advantage: tert-butyl group provides greater steric differentiation between prochiral faces; quantitative de values not reported in comparative studies for this exact compound |
| Conditions | Conformational analysis based on known behavior of tert-butyl vinyl sulfoxides in asymmetric reactions |
Why This Matters
For procurement decisions, the tert-butyl-substituted variant is expected to deliver higher diastereoselectivity in cycloadditions compared to the unsubstituted vinyl analog, which is critical when synthesizing enantiopure intermediates where stereochemical fidelity directly impacts downstream yields and purity requirements.
- [1] Aggarwal, V. K., et al. (2011). Enantioselective Synthesis of 2,2,5-Tri- and 2,2,5,5-Tetrasubstituted Tetrahydrofurans via [4+2] Cycloaddition and Ring-Opening Cross-Metathesis. Journal of Organic Chemistry, 76(4), 1144–1152. PMC3076641. View Source
- [2] Fernández de la Pradilla, R., et al. (2004). Stereoselective Nucleophilic Epoxidation of Vinyl Sulfoxides: The Use of tert-Butyl Sulfoxides Allows for Improved Stereocontrol vs Their p-Tolyl Analogues. Journal of Organic Chemistry, 69(4), 1344–1353. View Source
